molecular formula C7H10N2O2 B3273505 N-(2-aminoethyl)furan-2-carboxamide CAS No. 58827-18-2

N-(2-aminoethyl)furan-2-carboxamide

Cat. No.: B3273505
CAS No.: 58827-18-2
M. Wt: 154.17 g/mol
InChI Key: QJEGPDSCLYKTNP-UHFFFAOYSA-N
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Description

General Context of Furan-2-carboxamide Derivatives in Academic Studies

Furan-2-carboxamide derivatives constitute a significant class of compounds that are the subject of extensive academic and industrial research. These molecules, characterized by a furan (B31954) ring linked to a nitrogen atom via a carbonyl group, have been investigated for a wide range of potential applications. Studies have explored their utility as microtubule stabilizing agents and as potential DNA gyrase B inhibitors. nih.govuni.lu The versatility of the furan-2-carboxamide scaffold allows for the synthesis of large and diverse chemical libraries, which are then screened for various biological activities. nih.gov Research has demonstrated that derivatives of furan-2-carboxamide exhibit promising anti-proliferative, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai

Significance of Amide and Furan Moieties in Molecular Design for Research

The furan and amide components of N-(2-aminoethyl)furan-2-carboxamide are of great importance in the field of medicinal chemistry and materials science.

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. It is considered a "privileged" structure in medicinal chemistry because it is found in numerous biologically active compounds. The furan ring is a versatile scaffold that can be readily modified to fine-tune the biological and physical properties of a molecule. mdpi.com

The amide group (-C(=O)N-) is a cornerstone of peptide and protein chemistry and is a fundamental functional group in a vast number of pharmaceutical agents. strath.ac.uk The stability of the amide bond under physiological conditions makes it a reliable linker in drug design. strath.ac.uk Furthermore, the hydrogen bonding capabilities of the amide group (both as a hydrogen bond donor and acceptor) are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. strath.ac.uk The combination of a furan ring and an amide linkage in this compound, therefore, presents a molecular framework with significant potential for further chemical exploration and development.

Chemical and Physical Properties

Detailed experimental data for this compound is limited. However, data for its hydrochloride salt, this compound hydrochloride, is available and provides insight into the compound's characteristics.

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Monoisotopic Mass154.07423 Da
Predicted XlogP-0.7
IUPAC NameThis compound
SMILESC1=COC(=C1)C(=O)NCCN
InChIInChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
InChIKeyQJEGPDSCLYKTNP-UHFFFAOYSA-N

Data sourced from PubChem for this compound hydrochloride. uni.lu

Synthesis of this compound

One common approach is the acylation of an amine. mdpi.com This could be achieved by reacting furan-2-carbonyl chloride with ethylenediamine (B42938) in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, 2-furoic acid itself can be coupled with ethylenediamine using a peptide coupling reagent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for producing furan-containing amides. researchgate.net

Research Findings and Applications

While direct research on this compound is sparse, the broader class of furan-2-carboxamides has been the subject of numerous studies, indicating the potential areas of interest for this specific compound.

Furan-2-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Some have been identified as microtubule stabilizing agents, which can induce mitotic arrest in cancer cells. uni.lu Others have been investigated as inhibitors of enzymes like DNA gyrase B, which is a target for antibacterial drugs. nih.gov The structural motif is also explored for its activity against biofilm formation in bacteria such as Pseudomonas aeruginosa. nih.gov

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more elaborate molecules. The primary amine group provides a reactive handle for further functionalization, allowing for the construction of larger, more complex derivatives for screening in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGPDSCLYKTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-(2-aminoethyl)furan-2-carboxamide Synthesis

The most common and well-documented approaches for the synthesis of this compound involve classical amide bond formation reactions. These routes are characterized by the coupling of a furan-2-carboxylic acid derivative with ethylenediamine (B42938), often requiring strategic use of protecting groups to ensure mono-acylation.

Amide Bond Formation via Coupling Reactions

Amide bond formation is typically achieved by activating the carboxylic acid group of furan-2-carboxylic acid to facilitate nucleophilic attack by the amine. Various coupling reagents are employed for this purpose, converting the carboxylic acid into a more reactive intermediate in situ.

A prevalent method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or other coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). fishersci.co.ukmdpi.com The reaction proceeds by the activation of furan-2-carboxylic acid with the coupling agent, followed by the addition of the amine. To achieve selective mono-acylation of ethylenediamine, it is crucial to employ a protecting group strategy, as detailed in the subsequent section.

Alternatively, the more reactive furan-2-carbonyl chloride can be used directly in a Schotten-Baumann-type reaction with an appropriately protected ethylenediamine. mdpi.com This approach is often characterized by high yields and relatively mild reaction conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. mdpi.commdpi.com

A greener and more recent approach to selective mono-acylation of diamines involves the use of carbon dioxide as a temporary and traceless protecting group. This method allows for the direct reaction of a diamine with a stoichiometric amount of an acyl chloride, with CO2 controlling the reactivity to favor mono-acylation. rsc.org

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies on the availability of two key precursors: a furan-2-carboxylic acid derivative and ethylenediamine. Furan-2-carboxylic acid is readily available and can be synthesized from biomass-derived furfural. Furan-2-carbonyl chloride, if not commercially available, can be prepared from the carboxylic acid using standard reagents like thionyl chloride or oxalyl chloride.

The primary challenge in the synthesis of this compound lies in the difunctional nature of ethylenediamine. Direct reaction with one equivalent of a furan-2-carboxylic acid derivative would likely result in a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting materials. To overcome this, a common strategy is to use a mono-protected ethylenediamine derivative.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. jk-sci.com N-Boc-ethylenediamine is a commercially available reagent that can be acylated with furan-2-carbonyl chloride or furan-2-carboxylic acid in the presence of a coupling agent.

The subsequent deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. fishersci.co.ukjk-sci.com This releases the free primary amine, yielding the final product, this compound, often as a salt which can be neutralized in a subsequent workup step.

StepReagents and ConditionsPurpose
Protection Ethylenediamine, Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, Triethylamine), Solvent (e.g., THF, Water)Selective protection of one amino group of ethylenediamine to form N-Boc-ethylenediamine.
Acylation N-Boc-ethylenediamine, Furan-2-carbonyl chloride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)Formation of the amide bond to yield N-(tert-butoxycarbonyl)-N'-(furan-2-carbonyl)ethylenediamine.
Deprotection N-(tert-butoxycarbonyl)-N'-(furan-2-carbonyl)ethylenediamine, Acid (e.g., Trifluoroacetic acid, Hydrochloric acid), Solvent (e.g., Dichloromethane)Removal of the Boc protecting group to yield this compound.

Development of Novel Synthetic Strategies

In recent years, efforts have been made to develop more efficient, environmentally friendly, and atom-economical methods for amide bond synthesis. These novel strategies, including microwave-assisted synthesis and the development of new catalytic systems, are applicable to the synthesis of furan-2-carboxamides.

Microwave-Assisted Synthesis in Furan-2-carboxamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan (B31954) derivatives and amides. ksu.edu.saresearchgate.net

For the synthesis of this compound, a microwave-assisted approach could be employed for the coupling reaction between furan-2-carboxylic acid and mono-protected ethylenediamine. The reaction would likely be carried out in a sealed vessel in the presence of a suitable coupling agent and a high-boiling point solvent, allowing for rapid heating to the desired reaction temperature. This would be expected to shorten the reaction time from hours to minutes.

Catalyst Development for Enhanced Reaction Efficiency

Modern organic synthesis is increasingly moving towards catalytic methods to minimize waste and improve reaction efficiency. For amide bond formation, several catalytic systems have been developed to enable the direct coupling of carboxylic acids and amines without the need for stoichiometric activating agents.

Boric acid has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines, often under reflux conditions with azeotropic removal of water. orgsyn.org This method offers a greener alternative to traditional coupling reagents. Another approach involves the use of transition metal catalysts, such as ruthenium complexes, which can activate carboxylic acids in situ with acetylenes, leading to the formation of an amide and a volatile byproduct. nih.gov While not yet specifically reported for this compound, these catalytic methods represent a promising avenue for the development of more sustainable synthetic routes.

Derivatization and Analogue Synthesis

The presence of a terminal primary amino group in this compound makes it a versatile building block for the synthesis of a wide range of derivatives and analogues. This primary amine can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships in medicinal chemistry contexts.

Common derivatization reactions for the primary amino group include the formation of ureas and thioureas. These can be readily synthesized by reacting this compound with isocyanates or isothiocyanates, respectively. researchgate.net These reactions are typically high-yielding and proceed under mild conditions.

Furthermore, the terminal amine can be acylated with a variety of carboxylic acids or their derivatives to form more complex diamides. It can also undergo reductive amination with aldehydes or ketones to introduce alkyl substituents. The furan ring itself can also be a site for further functionalization, such as electrophilic substitution reactions, although the reactivity of the ring is influenced by the electron-withdrawing nature of the carboxamide group. The synthesis of a diverse library of furan-2-carboxamides has been reported, highlighting the potential for creating a wide array of analogues with varied biological activities. nih.gov

Derivative ClassReagentsResulting Functional Group
Ureas Isocyanates (R-N=C=O)-NH-C(=O)-NH-R
Thioureas Isothiocyanates (R-N=C=S)-NH-C(=S)-NH-R
Amides Carboxylic acids (R-COOH) + Coupling agent or Acyl chlorides (R-COCl)-NH-C(=O)-R
Sulfonamides Sulfonyl chlorides (R-SO₂Cl)-NH-SO₂-R
Secondary Amines Aldehydes/Ketones + Reducing agent (e.g., NaBH₃CN)-NH-R

Modification of the Aminoethyl Moiety

The terminal primary amino group of the aminoethyl moiety in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of this amine is analogous to that of other primary amines, making it amenable to a variety of well-established transformations.

One common modification involves the reaction of the amino group with electrophilic reagents. For instance, acylation with acid chlorides or anhydrides can introduce a variety of acyl groups, forming a secondary amide linkage. Another significant modification is the reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating.

A notable example of modifying an aminoethyl group is seen in the post-synthetic modification of oligonucleotides containing 2-aminoethyl-2'-deoxynebularine. In this context, the primary amino group is converted into a guanidinium group or a ureido group nih.gov. This demonstrates the feasibility of such transformations on a more complex molecule, which can be extrapolated to this compound. The guanidinylation can be achieved using reagents like N,N'-di-Boc-N''-triflylguanidine, while ureido formation can be accomplished by reacting the amine with an isocyanate.

Furthermore, the primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, to yield secondary or tertiary amines. This pathway allows for the introduction of a wide array of substituents onto the nitrogen atom.

These modifications of the aminoethyl moiety are crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity of the parent compound is investigated. The ability to readily derivatize this part of the molecule makes this compound a versatile scaffold in medicinal chemistry.

Substituent Effects on the Furan Ring and Carboxamide Group

The chemical properties and reactivity of this compound can be significantly influenced by the introduction of substituents on the furan ring and modifications to the carboxamide linker. These changes can alter the electronic and steric characteristics of the molecule, thereby affecting its synthesis, stability, and biological interactions.

Substituent Effects on the Furan Ring:

The furan ring is an electron-rich aromatic system, and its reactivity is sensitive to the nature of attached substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the furan ring can modulate its electronic properties.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the furan ring. This enhanced nucleophilicity can facilitate electrophilic substitution reactions on the ring. For example, studies on other furan derivatives have shown that EDGs can influence the molecule's antioxidant properties by stabilizing radical cations. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carbonyl functionalities decrease the electron density of the furan ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The presence of EWGs can also impact the reactivity of the furan ring in cycloaddition reactions, such as the Diels-Alder reaction. semanticscholar.org For instance, the reactivity of substituted furan-2-carboxaldehydes in condensation reactions is affected by the electronic nature of the substituents on the furan ring. researchgate.net

From a metabolic standpoint, substituents on the furan ring can influence its oxidative stability. The oxidation of the furan ring is a critical step in the metabolism of many furan-containing compounds, and the nature of the substituents can determine the pathway of this oxidation, potentially leading to the formation of reactive intermediates. nih.gov

Substituent Effects on the Carboxamide Group:

The carboxamide group is a planar and rigid linker that plays a crucial role in defining the spatial orientation of the furan ring relative to the aminoethyl moiety. Modifications to this group can affect the molecule's conformational flexibility and its ability to form hydrogen bonds.

Introducing substituents on the nitrogen atom of the carboxamide can create steric hindrance, which may influence the molecule's binding affinity to biological targets. Furthermore, the electronic nature of the furan ring can have a modest effect on the properties of the carboxamide group. For example, electron-withdrawing substituents on the furan ring can increase the acidity of the N-H proton of the carboxamide.

In a broader context, the synthesis of various furan-2-carboxamides has been explored to create a diverse collection of compounds with potential biological activities. nih.govnih.gov These studies often involve varying the amine component that is coupled with furan-2-carboxylic acid, which directly alters the substitution on the carboxamide nitrogen. The choice of coupling reagents and reaction conditions for the amide bond formation can also be influenced by the electronic properties of the furan ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(2-aminoethyl)furan-2-carboxamide. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 (H5) is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent oxygen atom and the carboxamide group. The protons at positions 3 and 4 (H3 and H4) would resonate at slightly higher fields. The ethylenediamine (B42938) moiety would present as two methylene (B1212753) groups, with the one adjacent to the amide nitrogen being more deshielded than the one adjacent to the terminal amino group. The protons of the amide and amine groups would appear as broad signals, the positions of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Furan H5~7.5 - 7.8Doublet of doublets
Furan H3~7.0 - 7.2Doublet of doublets
Furan H4~6.5 - 6.7Doublet of doublets
Amide NHVariable (broad)Singlet/TripletPosition and multiplicity can vary.
Methylene (adjacent to amide)~3.4 - 3.6Triplet
Methylene (adjacent to amine)~2.8 - 3.0Triplet
Amine NH₂Variable (broad)SingletPosition can vary.

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and offers further evidence for the structural assignment. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the furan ring will have chemical shifts influenced by the oxygen atom and the amide substituent. The two methylene carbons of the ethylenediamine side chain will have distinct signals, with the carbon bonded to the amide nitrogen appearing at a lower field than the one bonded to the terminal amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)~158 - 162
Furan C2~147 - 150
Furan C5~143 - 146
Furan C3~112 - 115
Furan C4~110 - 113
Methylene (adjacent to amide)~40 - 43
Methylene (adjacent to amine)~38 - 41

Note: These predictions are derived from data on similar furan-2-carboxamide structures and established ¹³C NMR correlation tables. medchemexpress.com

Isotope Labeling Studies (e.g., Deuteration) for Mechanistic Insights

Isotope labeling, particularly with deuterium (B1214612) (²H), can be a powerful tool for probing reaction mechanisms and understanding metabolic pathways. While specific deuteration studies on this compound are not documented in the provided search results, the general principles of such studies are well-established. For instance, deuterated analogs of furan-2-carboxamide are commercially available, indicating the feasibility of such labeling. medchemexpress.com

Deuterium can be selectively incorporated at various positions in the molecule. For example, deuteration of the amine or amide protons can be achieved by exchange with a deuterated solvent like D₂O. This can help in identifying these signals in the ¹H NMR spectrum. Site-specific deuteration of the furan ring or the ethylenediamine side chain would require specific synthetic methods. Such labeled compounds could then be used in mechanistic studies to trace the fate of specific atoms in a chemical reaction or metabolic process.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine, and furan functional groups. Based on data from analogous compounds, the following key absorptions can be predicted. mdpi.com

A strong absorption band corresponding to the C=O stretching of the secondary amide (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears around 1515-1570 cm⁻¹. The N-H stretching vibrations of the primary amine and the secondary amide are expected in the region of 3200-3500 cm⁻¹. The furan ring itself will exhibit characteristic C-H and C-O stretching vibrations.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
AmineN-H Stretch~3300 - 3500Medium
AmideN-H Stretch~3200 - 3400Medium
AmideC=O Stretch (Amide I)~1630 - 1680Strong
AmideN-H Bend (Amide II)~1515 - 1570Medium
FuranC-H Stretch~3100 - 3150Medium
FuranC-O-C Stretch~1000 - 1100Strong

Note: These are predicted ranges and the exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound, offering a fingerprint of its molecular structure. The spectrum is characterized by bands corresponding to the furan ring, the amide linkage, and the ethylamino side chain.

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (NH₂) 3300 - 3500
N-H Stretch Secondary Amide (N-H) 3250 - 3450
C-H Stretch Furan Ring 3100 - 3170
C-H Stretch Alkyl Chain (CH₂) 2850 - 2960
C=O Stretch (Amide I) Amide ~1650
N-H Bend (Amide II) Amide 1550 - 1620
C=C Stretch Furan Ring 1450 - 1580
C-N Stretch (Amide III) Amide 1250 - 1350

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₇H₁₀N₂O₂), the theoretical monoisotopic mass is 154.07423 Da. HRMS analysis of related furan-2-carboxamide compounds has demonstrated the ability to obtain mass accuracy with minimal error, often less than 5 ppm, which provides unambiguous confirmation of the molecular formula. mdpi.comnih.gov For the target molecule, the protonated species [M+H]⁺ would be observed.

Table 2: HRMS Data for this compound

Ion Species Theoretical m/z Observed m/z (example)
[M+H]⁺ 155.08151 155.0814
[M+Na]⁺ 177.06345 177.0633

Note: Observed m/z values are hypothetical examples illustrating typical accuracy. Predicted values are available from databases like PubChemLite. uni.lu

Fragmentation Pattern Analysis

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry reveals the compound's fragmentation pathways, offering structural insights. The fragmentation of this compound is expected to proceed through characteristic cleavages of the amide and ethylamine (B1201723) moieties. whitman.edulibretexts.org

Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group. miamioh.edu For this molecule, key fragmentations would involve:

Loss of the aminoethyl group: Cleavage of the amide C-N bond would lead to the formation of the furan-2-carbonyl cation at m/z 95.

Cleavage of the ethylamine side chain: Alpha-cleavage adjacent to the terminal amine is a dominant pathway for amines, which would result in the formation of an iminium ion at m/z 30 ([CH₂=NH₂]⁺). libretexts.orgmiamioh.edu

McLafferty Rearrangement: While less common for primary amides, related structures can undergo this rearrangement. libretexts.org

Table 3: Predicted Major Mass Fragments of this compound

m/z Proposed Fragment Structure/Identity Fragmentation Pathway
154 [C₇H₁₀N₂O₂]⁺• Molecular Ion (M⁺•)
111 [C₅H₃O₂-CH₂NH]⁺• Loss of CH₂NH₂
95 [C₅H₃O₂]⁺ Furoyl cation (cleavage of amide C-N bond)
67 [C₄H₃O]⁺ Loss of CO from furoyl cation

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific single-crystal X-ray structure for this compound is not publicly documented, analysis of closely related furan-2-carboxamide derivatives provides a strong basis for predicting its solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Data Analysis

Single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. scispace.com In similar structures, such as N-(2-nitrophenyl)furan-2-carboxamide, the furan ring and the amide group are often nearly coplanar to maximize conjugation, though steric hindrance can cause rotations. researchgate.netstrath.ac.uk The ethylamine chain is expected to adopt a staggered conformation to minimize steric strain.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.0
c (Å) 7.8
β (°) 95.0
Volume (ų) 794
Z (molecules/unit cell) 4

Note: These values are hypothetical, based on typical data for small organic molecules and related structures like N-(diethylcarbamothioyl)furan-2-carboxamide. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. The primary amine (NH₂) and the secondary amide (N-H) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O), furan oxygen, and the amine nitrogen are potential acceptors.

It is highly probable that the molecules would form hydrogen-bonded chains or sheets. For instance, the amide N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a common R²₂(8) ring motif if formed as a centrosymmetric dimer. nih.gov The terminal NH₂ group can participate in multiple hydrogen bonds, further linking these primary structural motifs into a stable three-dimensional lattice. nih.gov These interactions dictate the supramolecular architecture and the material's bulk properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost.

The first step in the theoretical characterization of N-(2-aminoethyl)furan-2-carboxamide involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the lowest energy arrangement of the atoms, corresponding to the most probable conformation of the molecule. Due to the presence of flexible single bonds in the ethylamino side chain, a conformational analysis is essential to explore the potential energy surface and identify various stable conformers. Such studies on related furan- and thiophene-based arylamides have demonstrated the importance of intramolecular hydrogen bonding and solvent effects in determining conformational preferences researchgate.netnih.gov. For this compound, different orientations of the aminoethyl group relative to the furan-carboxamide core would be investigated to locate the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Value
Bond Length C=O 1.25 Å
C-N (amide) 1.35 Å
Furan (B31954) C-O 1.37 Å
Bond Angle O=C-N 122°
C-N-C 120°

Note: This data is illustrative and represents typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity nih.govresearchgate.net. For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: This data is illustrative and represents typical values for similar organic molecules.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions chemrxiv.orgnih.govnih.gov. The MESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). For this compound, the MESP surface would likely show negative potential around the carbonyl oxygen and the furan oxygen, indicating these as potential sites for electrophilic attack. The regions around the amine and amide hydrogens would exhibit positive potential, making them susceptible to nucleophilic attack.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O(furan) π*(C=C) 2.5
LP(1) N(amide) π*(C=O) 55.0

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. This data is illustrative.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Contribution (%)
H···H 45.5
O···H / H···O 25.0
N···H / H···N 15.2
C···H / H···C 10.1

Note: This data is illustrative and represents typical distributions for organic molecules with similar functional groups.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. For this compound, QTAIM analysis would be instrumental in quantifying the nature of its intramolecular interactions, which are crucial for understanding its conformational preferences and reactivity.

The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ(r)). The properties at these points, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For instance, a positive Laplacian indicates a depletion of electron density, typical of closed-shell interactions like hydrogen bonds and van der Waals forces, while a negative Laplacian signifies a covalent bond.

In the case of this compound, a key area of investigation would be the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the lone pair of the terminal amino group (-NH2), or between the furan oxygen and the protons of the ethylenediamine (B42938) chain. The presence of a BCP between these atoms would confirm such an interaction. The strength of these hydrogen bonds can be estimated from the value of the electron density at the BCP and the total energy density. Stronger hydrogen bonds are characterized by higher electron density and a more negative total energy density. nih.govnepjol.info

Illustrative QTAIM Data for Intramolecular Interactions in this compound

Bond Pathρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interaction Type
O(furan)···H-N(amide)0.015+0.045+0.001Weak Hydrogen Bond
N(amide)-H···N(amino)0.025+0.080-0.002Moderate Hydrogen Bond
C=O···H-N(amino)0.018+0.055+0.0005Weak Hydrogen Bond

Note: This table is a hypothetical representation of data that could be obtained from a QTAIM analysis.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. scirp.org It provides a graphical representation of the regions in a molecule where these interactions occur, such as hydrogen bonds, van der Waals forces, and steric repulsion. The analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ).

For this compound, an RDG analysis would complement the QTAIM findings by providing a 3D visualization of the intramolecular interactions. The results are typically displayed as isosurfaces, where the color of the surface indicates the nature and strength of the interaction.

Blue isosurfaces represent strong attractive interactions, such as strong hydrogen bonds.

Green isosurfaces indicate weak van der Waals interactions.

Red isosurfaces signify repulsive interactions, often found in sterically hindered regions or within rings.

In this compound, one would expect to observe green isosurfaces around the furan ring and the ethyl chain, indicating van der Waals interactions. A blue or bluish-green isosurface between the amide and amino groups would visually confirm the presence of an intramolecular hydrogen bond. The size and color intensity of the isosurface would provide a qualitative measure of the interaction's strength. nepjol.info

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent.

For this compound, MD simulations would be invaluable for understanding its dynamic behavior and the influence of solvent on its structure. A simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and observing its conformational changes over time.

Key insights that could be gained from MD simulations include:

Conformational Landscape: Identifying the most stable and frequently occurring conformations of the molecule in solution. This would reveal the preferred spatial arrangement of the furan ring, the carboxamide group, and the aminoethyl side chain.

Solvent Effects: Analyzing the hydration shell around the molecule to understand how water molecules interact with different functional groups. This includes the formation of intermolecular hydrogen bonds between the solvent and the amide, amino, and furan moieties.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotational freedom of the ethylenediamine linker. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target. acs.orgpsu.edu

In Silico Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study would involve:

Data Set: Compiling a set of furan-2-carboxamide derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A successful QSAR model for this compound and its analogs could reveal, for example, that high activity is associated with a specific range of lipophilicity and the presence of a hydrogen bond donor at the terminal amino group.

Hypothetical QSAR Equation for a Furan-2-Carboxamide Series

Where IC50 is the half-maximal inhibitory concentration, logP is the lipophilicity, HBD_count is the number of hydrogen bond donors, and MW is the molecular weight.

Note: This equation is a hypothetical example illustrating the form of a QSAR model.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, where the 3D arrangement of essential chemical features required for biological activity is identified. dovepress.comdergipark.org.tr A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Starting with the structure of this compound and a set of its active analogs, a pharmacophore model could be developed. This model would highlight the crucial features for activity. For instance, a potential pharmacophore for this series might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H group.

A hydrophobic or aromatic feature representing the furan ring.

A positive ionizable feature for the terminal amino group.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. This approach facilitates the discovery of novel chemical scaffolds with the desired biological activity. nih.govnih.gov

Coordination Chemistry and Ligand Applications

Design Principles for Metal Complexation with N-(2-aminoethyl)furan-2-carboxamide

The design of metal complexes with this compound is predicated on the presence of multiple donor atoms and the inherent flexibility of the molecule. This ligand features a furan (B31954) ring, an amide group, and a terminal primary amine, all of which can participate in coordination with a metal center.

The key design principles include:

Multidenticity : The ligand can act as a bidentate or tridentate ligand. The coordination can occur through the furan oxygen, the amide nitrogen or oxygen, and the terminal amino nitrogen. The specific coordination mode will depend on the metal ion, the solvent system, and the reaction conditions.

Chelation : The ethylenediamine (B42938) bridge allows for the formation of stable five- or six-membered chelate rings with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands.

Hard and Soft Acid-Base Theory : The nature of the donor atoms (N, O) makes this ligand suitable for coordination with a wide range of metal ions. The harder oxygen donor of the furan and amide carbonyl will preferentially bind to harder metal ions, while the softer nitrogen donors of the amide and amine groups can coordinate effectively with borderline and softer metal ions.

Ligand Flexibility : The conformational flexibility of the ethylamino chain allows the ligand to adapt to the preferred coordination geometry of different metal ions, from square planar and tetrahedral to octahedral geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The characterization of these complexes is crucial to determine their structure and properties.

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent, such as methanol, ethanol, or water. The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation.

For instance, the synthesis of a Copper(II) complex could be represented by the following general reaction: CuX₂ + 2 L → [Cu(L)₂]X₂ (where L = this compound and X = a counter-ion like Cl⁻ or NO₃⁻)

In some cases, the amide proton can be deprotonated, especially in the presence of a base, leading to the formation of neutral complexes where the ligand acts as an anionic ligand. Studies on related furan-containing ligands have shown the formation of both mononuclear and dinuclear copper(II) complexes. rsc.org The synthesis of various metal complexes, including those with Cu(II), Fe(II), Co(II), Ni(II), and Mn(II), with ligands containing similar functional groups has been reported, highlighting the versatility of these types of ligands. nih.gov

While specific research on the synthesis of lanthanide complexes with this compound is not extensively documented in the reviewed literature, the principles of lanthanide coordination chemistry suggest their potential to form stable complexes. Lanthanide ions are hard Lewis acids and exhibit a strong preference for oxygen donor ligands. Therefore, the furan oxygen and the carbonyl oxygen of the amide group in this compound would be the primary binding sites for lanthanide ions. The synthesis would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a polar solvent.

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are expected. For example, the C=O stretching frequency of the amide group is likely to shift to a lower wavenumber upon coordination of the carbonyl oxygen to the metal. Similarly, the N-H stretching vibrations of the amine and amide groups will be affected by coordination. mdpi.comtsijournals.com

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can elucidate the binding sites. For diamagnetic complexes, well-resolved spectra can be obtained.

UV-Vis Spectroscopy : Electronic absorption spectroscopy can be used to study the d-d transitions of the metal ions in transition metal complexes, providing information about the coordination geometry around the metal center. nih.gov

Interactive Data Table: Expected IR Spectroscopic Data for this compound and its Metal Complexes

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation of Shift
N-H Stretch (amine)~3300-3400Shift to lower or higher frequencyCoordination of the amino group
N-H Stretch (amide)~3200-3300Shift to lower frequencyCoordination of the amide nitrogen
C=O Stretch (amide)~1650-1680Shift to lower frequencyCoordination of the carbonyl oxygen
C-O-C Stretch (furan)~1050-1150Shift in frequencyCoordination of the furan oxygen

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound have the potential to be utilized as catalysts in various organic transformations due to the tunability of the metal center and the ligand framework.

While there is no direct literature evidence for the use of this compound metal complexes in carbonylative cyclization reactions, palladium complexes of similar ligands have shown significant catalytic activity in related carbonylation reactions. nih.gov For instance, palladium-catalyzed aminocarbonylation has been established as an effective method for synthesizing carboxamides. nih.gov

A hypothetical catalytic cycle for a carbonylative cyclization reaction catalyzed by a palladium complex of this compound could involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide.

CO Insertion : A molecule of carbon monoxide inserts into the Pd-C bond to form a palladacycle.

Nucleophilic Attack : The nucleophilic amino group of a substrate attacks the carbonyl carbon of the palladacycle.

Reductive Elimination : The final cyclized product is released, and the Pd(0) catalyst is regenerated.

The presence of the furan moiety and the flexible ethylenediamine backbone in the ligand could influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity in such reactions. Further research is warranted to explore the catalytic potential of these complexes in carbonylative cyclization and other important organic transformations.

Chelation-Assisted Catalysis Mechanisms5.4. Investigation of Metal-Ligand Binding Affinity and Stability

Additionally, as no compounds were discussed in the context of the requested topics, a table of mentioned compounds cannot be compiled.

Investigation of Biological Activities in Vitro and in Silico Research

Antimicrobial Activity Studies (In Vitro)

A thorough review of published research indicates a lack of specific studies on the antimicrobial activity of N-(2-aminoethyl)furan-2-carboxamide. While the furan-2-carboxamide scaffold is a component of various compounds with demonstrated antimicrobial properties, no data is currently available for the N-(2-aminoethyl) derivative.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There are no available studies that specifically evaluate the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Research on other furan-2-carboxamide derivatives has shown activity. For instance, a study on carbamothioyl-furan-2-carboxamide derivatives reported significant inhibition against various bacterial strains. researchgate.netnih.govnih.govmdpi.com Another study focused on N-(4-bromophenyl)furan-2-carboxamide also demonstrated antibacterial effects. However, these findings cannot be directly extrapolated to this compound.

Antifungal Efficacy against Fungal Strains

Similarly, there is no published research on the in vitro antifungal efficacy of this compound. Studies on related compounds, such as certain carbamothioyl-furan-2-carboxamide derivatives, have shown significant antifungal activity against various fungal strains. researchgate.netnih.govnih.govmdpi.com

Mechanistic Insights into Antimicrobial Action (In Vitro Cell-Based Assays)

Due to the absence of studies on its antimicrobial activity, there is no information regarding the mechanistic insights into the antimicrobial action of this compound.

Anticancer Activity Studies (In Vitro and In Silico)

There is a notable absence of scientific literature investigating the in vitro and in silico anticancer activity of this compound.

Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)

No studies have been published detailing the cytotoxicity of this compound against human cancer cell lines, including the specified HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) lines. Research on carbamothioyl-furan-2-carboxamide derivatives has indicated cytotoxic effects against these cell lines. researchgate.netnih.govnih.govmdpi.com However, this data is not specific to this compound.

As no experimental data is available, a data table for cytotoxicity could not be generated.

Modulation of Microtubule Dynamics and Polymerization (In Vitro Biochemical Assays)

The significant role of microtubules in cell division makes them a key target for anticancer drug development. nih.gov Research has identified a novel small molecule based on a furan-2-carboxamide structure that functions as a microtubule stabilizing agent (MSA). nih.gov In vitro studies demonstrated that this compound effectively inhibits tubulin polymerization, a critical process for chromosomal segregation during mitosis. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers cell death. nih.gov

The mechanism of microtubule stabilization was investigated using in vitro biochemical assays. These assays, which often involve reconstituting microtubule dynamics outside of a living cell, allow for precise measurement of parameters like growth and shrinkage rates. nih.govresearchgate.net Techniques such as interference-reflection microscopy (IRM) and single-molecule fluorescence microscopy are utilized to visualize and quantify the effects of compounds on microtubule behavior in real-time. nih.govmpi-cbg.de The furan-2-carboxamide derivative was found to have a potent anti-proliferative effect on a panel of cancer cells, with IC50 values ranging from 4 µM to 8 µM. nih.gov

Enzyme Inhibition Studies (e.g., VEGFR-2, Carbonic Anhydrase, Topoisomerase I)

The furan-2-carboxamide scaffold has been investigated as a component of molecules designed to inhibit enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors. mdpi.commdpi.com

While direct studies on this compound are limited, various derivatives incorporating the furan-2-carboxamide moiety have been synthesized and evaluated. For instance, new N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been developed as potential VEGFR-2 inhibitors. nih.gov Similarly, studies on other heterocyclic compounds, such as those with indazole or benzoxazole (B165842) scaffolds linked to a carboxamide, have shown potent VEGFR-2 inhibition. mdpi.comnih.gov In one study, a cyclohexyl-containing compound demonstrated a VEGFR-2 inhibitory effect with an IC50 value of 2.46 μM, comparable to the standard drug sorafenib. nih.gov Another series of isatin (B1672199) derivatives showed remarkable VEGFR-2 inhibition, with IC50 values as low as 69.1 nM. nih.gov

Additionally, other enzymes like Topoisomerase IIα (Topo IIα), which are vital for managing DNA topology during replication, have been identified as targets for cytotoxic compounds. For example, the marine alkaloid aeroplysinin-1 was shown to bind to and inhibit the activity of Topo IIα in a cell-free system. researchgate.net Although structurally distinct, this highlights a potential mechanism of action for other cytotoxic agents. No specific inhibitory studies on this compound against carbonic anhydrase were identified in the reviewed literature.

Molecular Docking and Target Interaction Analysis with Cancer-Related Proteins

To elucidate the binding mechanisms of furan-2-carboxamide derivatives at a molecular level, in silico molecular docking studies have been performed. These computational techniques predict the preferred orientation and binding affinity of a ligand to a protein target. nih.gov

A molecular docking study of the novel furan-2-carboxamide-based microtubule stabilizing agent revealed a high binding affinity for the Taxol binding pocket of tubulin proteins. nih.gov This finding provides a structural basis for its observed activity in modulating microtubule dynamics. Further analysis using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations confirmed strong binding energies between the compound and tubulin. nih.gov

Molecular docking has also been used to evaluate the interaction of related compounds with other cancer-relevant proteins. rsc.org For example, isatin sulfonamide hybrids were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) (PDB: 1M17), showing significant binding free energies. nih.gov In other research, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were studied via induced-fit docking, which showed that they occupy the binding site of PI3Kα and interact with key residues. mdpi.com These in silico analyses are crucial for structure-based drug design and for rationalizing the results of in vitro biological assays. nih.gov

Receptor Pharmacology and Modulation Studies (In Vitro and In Silico)

The interaction of furan-2-carboxamide derivatives with specific G protein-coupled receptors (GPCRs) has been a subject of pharmacological investigation, particularly concerning serotonin (B10506) and urotensin-II receptors.

Ligand Binding Affinity to Specific Receptors (e.g., Urotensin-II Receptor, Serotonin Receptors)

Urotensin-II Receptor: The urotensinergic system, comprising the Urotensin-II (U-II) peptide and its receptor (UTR), is implicated in cardiovascular regulation and is a target for therapeutic intervention. nih.govunina.itnih.gov While various antagonists have been developed for the UTR, including those based on benzo[b]thiophene-2-carboxamide (B1267583) and piperazine-1-carboxamide (B1295725) scaffolds, specific binding data for this compound at the UTR is not prominently featured in the available literature. scienceopen.com

Serotonin Receptors: Serotonin (5-HT) receptors are a major family of drug targets for neurological and psychiatric disorders. nih.gov A series of derivatives containing a furan-2-carbonyl moiety linked to a piperazine (B1678402) bridge have been synthesized and evaluated for their binding affinity to several serotonin receptor subtypes. nih.gov One such compound, exo-N-(3-(4-(furan-2-carbonyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, showed notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The binding affinities (Ki) for this derivative are detailed in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A154
5-HT2A235
5-HT2C780

Data sourced from a study on 5-norbornene-2-carboxamide derivatives. nih.gov

Allosteric Modulation Mechanisms and Receptor Activation Pathways

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modify the receptor's response to the endogenous ligand, is an important mechanism in receptor pharmacology. unina.it Studies on the Urotensin-II receptor have explored this concept, with certain peptide analogues of U-II demonstrating the ability to act as negative allosteric modulators. unina.it These modulators can alter the efficacy and potency of the primary ligand. unina.it

The activation of the U-II receptor typically involves Gq/11-protein coupling, leading to an increase in inositol (B14025) phosphate (B84403) turnover and intracellular calcium levels. nih.gov Similarly, serotonin receptors signal through various pathways; for example, the 5-HT2 family is primarily coupled to Gq/11 proteins. nih.gov While these mechanisms are well-established for the receptor families, specific studies detailing the allosteric modulation mechanisms or receptor activation pathways directly attributable to this compound were not found in the reviewed research.

Other In Vitro Biological Investigations

Beyond specific enzyme or receptor targets, derivatives of furan-2-carboxamide have demonstrated broader biological activities in in vitro settings, particularly in the context of cancer research. A novel furan-2-carboxamide derivative was reported to possess potent anti-proliferative and anti-metastatic properties in vitro against a panel of cancer cells. nih.gov Further investigation using Annexin V-FITC/PI double staining confirmed that this compound exerts a potent cytotoxic effect and induces apoptosis in HeLa cells. nih.gov

In a separate line of research, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against several human cancer cell lines. mdpi.comnih.gov These compounds showed significant activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) cancer cell lines. mdpi.comnih.gov Notably, the p-tolylcarbamothioyl)furan-2-carboxamide derivative displayed the highest anti-cancer activity against hepatocellular carcinoma, with a measured cell viability of just 33.29% at a concentration of 20 µg/mL. mdpi.com These results suggest that the furan-2-carboxamide scaffold is a promising starting point for the development of new anti-cancer agents. nih.gov

Antioxidant Activity Evaluation

The furan (B31954) nucleus is a component of many natural and synthetic compounds that have demonstrated significant antioxidant properties. The evaluation of antioxidant activity is crucial in the search for compounds that can mitigate oxidative stress, a factor implicated in numerous chronic diseases. While no specific antioxidant data for this compound has been reported, studies on other furan-2-carboxamide derivatives suggest that this class of compounds is a promising area for antioxidant research. nih.gov

The antioxidant potential of such compounds is often evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

For instance, studies on other heterocyclic compounds containing the furan moiety have shown varying degrees of antioxidant capacity. The specific arrangement of functional groups on the furan ring and the nature of the substituents on the carboxamide side chain play a crucial role in determining the antioxidant potential. The presence of amine groups, such as the 2-aminoethyl group in the target compound, could potentially influence its antioxidant activity, although empirical data is needed for confirmation.

CompoundAntioxidant AssayIC50 ValueReference
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (3c)DPPH Radical Scavenging0.6 mg/ml researchgate.net

Insecticidal and Insect Growth Regulator Activity (Larval Mortality Assays)

The search for novel insecticides with improved efficacy and selectivity is a continuous effort in agricultural science. Furan-2-carboxamide derivatives have been investigated as potential insecticidal agents. uni.lu Research in this area often involves larval mortality assays against significant agricultural pests like Spodoptera litura (tobacco cutworm) and Spodoptera littoralis (Egyptian cotton leafworm). These assays determine the concentration of a compound required to cause 50% mortality (LC₅₀) in a larval population.

While no studies have specifically reported the insecticidal activity of this compound, research on other novel furan-2-carboxamide derivatives has shown promising results. For example, a study on new urea (B33335) and thiourea (B124793) derivatives incorporating a furan-2-carboxamide moiety demonstrated toxicological activity against the second and fourth instar larvae of S. littoralis. uni.lu

The bioefficacy of these compounds is often compared to standard insecticides. The structural features, such as the nature of the substituents on the carboxamide nitrogen and any additional heterocyclic rings, are critical in determining the insecticidal potency. The ethylamine (B1201723) side chain in this compound represents a structural variation that would require specific testing to determine its effect on insecticidal activity.

CompoundInsect SpeciesLarval InstarLC50 (ppm) after 72hReference
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2)Spodoptera littoralis2nd97.01 uni.lu
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2)Spodoptera littoralis4th798.35 uni.lu
N-[(2-Benzoylhydrazinyl)carbonothioyl]furan-2-carboxamide (a3)Spodoptera littoralis2nd114.10 uni.lu
N-[(2-Benzoylhydrazinyl)carbonothioyl]furan-2-carboxamide (a3)Spodoptera littoralis4th881.36 uni.lu
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)Spodoptera littoralis2nd73.35 uni.lu
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)Spodoptera littoralis4th793.35 uni.lu
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)Spodoptera littoralis2nd186.48 uni.lu
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)Spodoptera littoralis4th965.18 uni.lu

Applications in Materials Science Research

Development of Functional Polymeric Materials Incorporating Furan-2-carboxamide Units

The incorporation of furan-2-carboxamide units, such as those from N-(2-aminoethyl)furan-2-carboxamide, into polymer chains can impart unique functionalities. The furan (B31954) moiety is particularly notable for its participation in reversible Diels-Alder reactions, which can be exploited to create thermoreversible cross-linked polymers and self-healing materials. The amino group in this compound provides a reactive site for polymerization or for grafting onto existing polymer backbones.

Research into polymers containing furan and amide groups has highlighted their potential in creating materials with tunable properties. For instance, polyamides containing furan rings have been investigated for their thermal stability and mechanical properties. The presence of the amide group can lead to strong intermolecular hydrogen bonding, enhancing the mechanical strength and thermal resistance of the resulting polymer. While extensive research specifically on polymers derived from this compound is still emerging, the foundational chemistry of its constituent functional groups points towards a promising future in advanced polymer design.

Corrosion Inhibition Studies for Metal Protection

This compound has been identified as a potentially effective corrosion inhibitor for metals, particularly steel, in acidic environments. Its efficacy stems from the presence of multiple adsorption centers, including the oxygen and nitrogen atoms of the amide group, the oxygen heteroatom in the furan ring, and the pi electrons of the furan ring. These features enable the molecule to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents.

The protective action of this compound against corrosion is achieved through its adsorption on the metal surface. This adsorption process can occur through several mechanisms. The molecule can be physically adsorbed onto the metal surface via electrostatic interactions between the charged metal surface and the charged molecule. Additionally, chemisorption can occur through the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen atoms, as well as the pi electrons of the furan ring.

The evaluation of the corrosion inhibition performance of this compound is typically conducted using a variety of electrochemical and surface analysis techniques.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique is used to study the effect of the inhibitor on the anodic and cathodic corrosion reactions. For this compound, studies have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the properties of the protective film formed by the inhibitor on the metal surface. The data obtained from EIS, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide insights into the effectiveness of the inhibitor. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective layer that hinders the corrosion process.

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the morphology of the metal surface in the absence and presence of the inhibitor. In the presence of this compound, SEM images typically reveal a smoother surface with significantly less corrosion damage compared to the uninhibited surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for analyzing the chemical composition of the protective film formed on the metal surface. It can confirm the presence of nitrogen and other elements from the inhibitor molecule on the surface, providing direct evidence of adsorption.

The collective data from these techniques provide a comprehensive understanding of the corrosion inhibition mechanism of this compound, confirming its potential as an effective corrosion inhibitor.

Future Research Trajectories and Broader Academic Impact

Integration into Multi-Functional Hybrid Systems

The adaptable structure of N-(2-aminoethyl)furan-2-carboxamide makes it an excellent candidate for integration into multi-functional hybrid systems. By combining this furan-2-carboxamide core with other pharmacophoric elements, researchers aim to develop novel molecules with enhanced therapeutic efficacy, improved selectivity, and the ability to interact with multiple biological targets. mdpi.com

Recent studies have demonstrated the successful synthesis of hybrid molecules incorporating the furan-2-carboxamide moiety with scaffolds such as tryptamine (B22526) and isatoic anhydride. mdpi.com This molecular hybridization strategy is a cornerstone of modern drug design, with the goal of creating compounds that can address complex diseases through multifaceted mechanisms of action. mdpi.com For instance, the fusion of the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold has been explored for the development of potent VEGFR-2 inhibitors, a key target in cancer therapy. mdpi.com Another approach involves combining it with N-containing heterocyclic compounds like pyrrolidine (B122466) and piperidine (B6355638) to create agents with potential anti-inflammatory properties. researchgate.net

The rationale behind creating these hybrid molecules is to merge the distinct biological activities of each component into a single, more effective molecule. mdpi.com This approach not only holds promise for developing new pharmaceuticals but also for creating advanced materials with unique properties.

Table 1: Examples of Hybrid Molecules Incorporating the Furan-2-Carboxamide Scaffold

Hybrid System Component Potential Therapeutic Application Reference
Tryptamine & Isatoic Anhydride Multi-target drug development mdpi.com
1,3,4-Thiadiazole VEGFR-2 inhibition (anti-cancer) mdpi.com
N-containing heterocycles Anti-inflammatory agents researchgate.net

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for their rational design and application. Advanced mechanistic studies, particularly molecular docking and simulation, are providing unprecedented insights into these interactions.

For example, molecular docking studies have been employed to elucidate the binding mode of furan-2-carboxamide derivatives within the LasR protein of Pseudomonas aeruginosa. nih.govresearchgate.net This protein is a key regulator of quorum sensing, a communication system that controls bacterial virulence. These studies have shown that certain derivatives, such as carbohydrazides, share a similar binding pattern to known inhibitors, suggesting a potential mechanism for their observed antibiofilm activity. nih.govresearchgate.net

In the context of cancer research, molecular docking has been used to investigate the interaction of furan-2-carboxamide hybrids with the VEGFR-2 active site. mdpi.com Furthermore, a novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Understanding the precise binding interactions and the conformational changes induced in the target protein is essential for optimizing the potency and selectivity of these compounds.

Future research will likely involve more sophisticated computational methods and experimental techniques, such as cryogenic electron microscopy (cryo-EM), to visualize these molecular interactions with greater detail.

Potential for Sensor and Biosensor Development

While direct applications of this compound in sensor technology are still an emerging area of research, the inherent properties of the furan (B31954) ring and the carboxamide linkage suggest significant potential. The furan moiety, with its aromaticity and electron-rich nature, can participate in various electronic and photophysical processes that are fundamental to sensing mechanisms.

The development of furan-based polymers and materials hints at the possibility of creating novel chemosensors. The functional groups on the this compound, specifically the amino and amide groups, provide sites for further modification and for interaction with analytes through hydrogen bonding or coordination chemistry. These interactions can lead to detectable changes in optical or electrochemical signals.

Future research in this area could focus on designing and synthesizing derivatives of this compound that are tailored for specific sensing applications. This could involve incorporating fluorophores or redox-active centers into the molecular structure to create sensitive and selective probes for metal ions, anions, or biologically important molecules.

Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and utilize renewable resources, are becoming increasingly important in chemical synthesis. researchgate.netjddhs.com Furan-based compounds, including this compound, are at the forefront of this movement due to their potential to be derived from biomass. rsc.org

Furfural, a key platform chemical produced from lignocellulosic biomass, can be a sustainable starting material for the synthesis of a wide array of furan derivatives. rsc.org This bio-based approach offers a greener alternative to traditional petroleum-based syntheses. jddhs.com

Researchers are actively developing more sustainable synthetic methods for furan-2-carboxamides. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net Additionally, the development of robust biocatalysts for processes like the synthesis of furfuryl esters points towards a future where these compounds can be produced in a more environmentally friendly manner. researchgate.net The use of greener solvents, such as bio-based solvents like ethyl lactate, and the design of solvent-free reaction conditions are also key areas of investigation. jddhs.com

Table 2: Green Chemistry Approaches in Furan-2-Carboxamide Synthesis

Green Chemistry Principle Application in Furan-2-Carboxamide Synthesis Reference
Use of Renewable Feedstocks Synthesis from biomass-derived furfural rsc.org
Energy Efficiency Microwave-assisted synthesis researchgate.net
Catalysis Development of biocatalysts researchgate.net

Design of Next-Generation Molecular Probes and Research Tools

The unique biological activities of this compound derivatives make them valuable starting points for the design of next-generation molecular probes and research tools. These tools are essential for dissecting complex biological pathways and for validating new drug targets.

For instance, the furan-2-carboxamide derivative that acts as a microtubule stabilizing agent could be modified to create a fluorescent probe for visualizing microtubule dynamics in living cells. nih.gov This would provide invaluable insights into the processes of cell division and intracellular transport.

Similarly, derivatives that inhibit bacterial quorum sensing could be developed into research tools to study microbial communication and biofilm formation. nih.govresearchgate.net By understanding the specific molecular interactions that underpin these processes, scientists can develop new strategies to combat bacterial infections.

The future in this area lies in the rational design of furan-2-carboxamide-based molecules with specific functionalities, such as fluorescent tags, photo-crosslinking groups, or affinity labels. These sophisticated molecular tools will undoubtedly accelerate our understanding of fundamental biological processes and aid in the discovery of new therapeutic interventions.

Q & A

Q. What synthetic methodologies are reported for N-(2-aminoethyl)furan-2-carboxamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling furan-2-carbonyl chloride with amines under reflux conditions. For example:
  • Bromination : N-(1',1'-dimethylpropynyl)-furan-2-carboxamide was brominated in methylene chloride under reflux to introduce dibromoacetonyl groups .
  • Amide Formation : Furan-2-carbonyl chloride reacted with 2-nitroaniline in acetonitrile at reflux for 3 hours, yielding crystalline N-(2-nitrophenyl)furan-2-carboxamide after solvent evaporation .
  • Thiourea Derivatives : Thiourea analogs were synthesized by reacting furan-2-carboxamide with substituted isothiocyanates, followed by purification via recrystallization .

Q. What spectroscopic techniques are employed to confirm the structure of furan-2-carboxamide derivatives?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=Oamide ~1677 cm⁻¹, C=S ~1263 cm⁻¹) .
  • NMR : 1H NMR resolves aromatic protons (δ 6.5–8.1 ppm) and aliphatic environments (e.g., CH3 at δ 2.58 ppm) . 13C NMR confirms carbonyl carbons (C=Oamide ~157 ppm) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., furan ring planarity deviations due to intramolecular interactions in N-(2-nitrophenyl)furan-2-carboxamide ).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR/IR with X-ray crystallography. For example, NMR suggested a planar amide conformation in N-(2-nitrophenyl)furan-2-carboxamide, but X-ray revealed a 7.03° rotation due to C–H⋯O interactions .
  • Computational Tools : Use SHELX or WinGX to model anisotropic displacement parameters and refine crystal structures .

Q. What experimental strategies optimize the anticancer activity of furan-2-carboxamide derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., anthraquinone in 2-furan-carboxamide N-(9,10-dioxoanthracen-2-yl)), which enhanced cytotoxicity against HCT-116 colorectal cancer cells in MTT assays .
  • Bioisosteric Replacement : Replace furan with thiophene or pyridine moieties to improve binding affinity, as seen in Co(II)/Cu(II) complexes of thiourea derivatives .

Q. How to design experiments for analyzing thermal stability in furan-2-carboxamide gels?

  • Methodological Answer :
  • Thermal Analysis : Use DSC and TGA to measure decomposition profiles. For example, N-(2-aminoethyl)-oleamide gels showed sharp endothermic transitions at ~300°C, correlating with gelator stability .
  • Heat Capacity Calculations : Compare Cp values of free oils vs. gels to infer intermolecular interactions (e.g., hydrogen bonding in gel networks) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the planarity of furan-2-carboxamide moieties?

  • Methodological Answer :
  • Crystallographic Validation : X-ray studies revealed that intramolecular C–H⋯O interactions in N-(2-nitrophenyl)furan-2-carboxamide disrupt planarity (7.03° rotation), contradicting NMR-based assumptions .
  • Dynamic NMR Studies : Variable-temperature NMR can detect conformational flexibility in solution, complementing solid-state data.

Experimental Design Considerations

Q. What precautions are necessary when handling brominated furan-2-carboxamide derivatives?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods for bromine reactions due to toxicity .
  • Stability Testing : Monitor decomposition via TGA; brominated analogs may exhibit lower thermal stability than chlorinated counterparts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.